4-[2,5-dimethyl-3-(morpholin-4-ylcarbothioyl)-1H-pyrrol-1-yl]phenyl 4-methoxybenzenesulfonate
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Overview
Description
4-[2,5-dimethyl-3-(morpholin-4-ylcarbothioyl)-1H-pyrrol-1-yl]phenyl 4-methoxybenzenesulfonate is a complex organic compound with a unique structure that includes a pyrrole ring, a morpholine group, and a methoxybenzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,5-dimethyl-3-(morpholin-4-ylcarbothioyl)-1H-pyrrol-1-yl]phenyl 4-methoxybenzenesulfonate typically involves multiple stepsThe final step involves the sulfonation of the phenyl ring with methoxybenzenesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of catalysts and optimized reaction conditions can also enhance the overall process .
Chemical Reactions Analysis
Types of Reactions
4-[2,5-dimethyl-3-(morpholin-4-ylcarbothioyl)-1H-pyrrol-1-yl]phenyl 4-methoxybenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and pyrrole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[2,5-dimethyl-3-(morpholin-4-ylcarbothioyl)-1H-pyrrol-1-yl]phenyl 4-methoxybenzenesulfonate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its complex structure.
Mechanism of Action
The mechanism of action of 4-[2,5-dimethyl-3-(morpholin-4-ylcarbothioyl)-1H-pyrrol-1-yl]phenyl 4-methoxybenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The morpholine group is known to interact with various biological targets, while the pyrrole ring can participate in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
Morpholine Derivatives: Compounds like N-{4-[(3-chloro-4-fluorophenyl)amino]-7-
Properties
Molecular Formula |
C24H26N2O5S2 |
---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
[4-[2,5-dimethyl-3-(morpholine-4-carbothioyl)pyrrol-1-yl]phenyl] 4-methoxybenzenesulfonate |
InChI |
InChI=1S/C24H26N2O5S2/c1-17-16-23(24(32)25-12-14-30-15-13-25)18(2)26(17)19-4-6-21(7-5-19)31-33(27,28)22-10-8-20(29-3)9-11-22/h4-11,16H,12-15H2,1-3H3 |
InChI Key |
RBJOWSCMWFLXMZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)OC)C)C(=S)N4CCOCC4 |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)OC)C)C(=S)N4CCOCC4 |
Origin of Product |
United States |
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